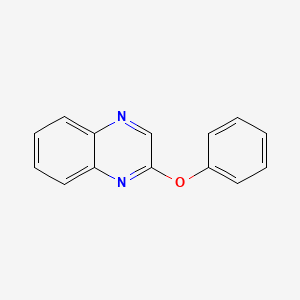

2-苯氧基喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

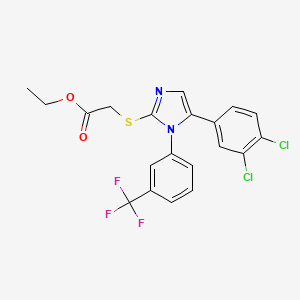

2-Phenoxyquinoxaline is a compound with the molecular formula C14H10N2O . It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring and a pyrazine ring .

Synthesis Analysis

The synthesis of 2-Phenoxyquinoxaline involves the use of starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 2-phenoxyquinoxaline compounds with high yields and broad substrate scope .

Molecular Structure Analysis

The molecular structure of 2-Phenoxyquinoxaline consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 222.079315 Da .

Chemical Reactions Analysis

The reaction of 2-phenoxyquinoxaline with hydroxide ion is accelerated by reactive counter-ion micelles of cetyltrialkylammonium hydroxides .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenoxyquinoxaline include a molecular weight of 206.24 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count can be computed .

科学研究应用

抗病毒和抗癌研究中的应用

抗病毒活性

一些喹喔啉衍生物因其潜在的抗病毒特性而被研究,特别是针对 SARS-CoV-2,即导致 COVID-19 的病毒。这些研究表明,某些与 2-苯氧基喹喔啉相关的化合物可以在体外抑制该病毒,并且可能有效治疗 COVID-19 感染 (Meo, Klonoff, & Akram, 2020)。

抗癌作用

喹喔啉衍生物,包括与 2-苯氧基喹喔啉相关的化合物,在抗癌研究中显示出潜力。这些化合物可以抑制肿瘤生长,诱导细胞凋亡,并破坏肿瘤血管,使其成为癌症治疗的有希望的候选药物 (Cui et al., 2017)。

生物化学和细胞研究中的应用

酶抑制

发现某些喹喔啉衍生物可以抑制醛糖还原酶,这是一种参与糖尿病并发症的酶。它们还具有抗氧化特性,这可能有利于管理氧化应激相关疾病 (Hao et al., 2017)。

第二阶段药物代谢酶

一些研究表明,与 2-苯氧基喹喔啉相关的酚类抗氧化剂可以诱导第二阶段药物代谢酶,例如谷胱甘肽 S-转移酶,它们在解毒体内有害化合物中起着至关重要的作用 (Hayes et al., 2000)。

微生物研究中的应用

抗菌活性

喹喔啉衍生物已被合成并测试其抗菌活性,对各种微生物显示出有希望的结果。这表明在开发新的抗菌剂方面具有潜在应用 (Singh et al., 2010)。

生物降解和生态毒性

已经对类似的酚类化合物进行了研究以评估其生物降解潜力和生态毒性,这对于了解其环境影响和安全性至关重要 (Mierzejewska, Baran, & Urbaniak, 2019)。

未来方向

The future directions of 2-Phenoxyquinoxaline research could involve further exploration of its biological activities and potential applications in human and veterinary medicines . The development of a mild, simple, eco-benign methodology using aryne chemistry with heterocyclic compounds could also be a focus .

属性

IUPAC Name |

2-phenoxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDZLWKEACOABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxyquinoxaline | |

Q & A

Q1: What can you tell us about the chemical structure and properties of 2-Phenoxyquinoxaline?

A1: 2-Phenoxyquinoxaline is an organic compound featuring a quinoxaline core structure with a phenoxy group attached at the 2-position. While the provided abstracts don't explicitly mention the molecular formula and weight, these can be deduced from the structure. The molecular formula of 2-Phenoxyquinoxaline is C14H10N2O, and its molecular weight is 222.24 g/mol. The articles primarily focus on its reactivity under specific conditions, particularly its susceptibility to nucleophilic attack by hydroxide ions. Further spectroscopic data, such as NMR or IR, are not detailed in these abstracts.

Q2: How does the structure of 2-Phenoxyquinoxaline influence its reactivity with hydroxide ions?

A2: The structure of 2-Phenoxyquinoxaline plays a crucial role in its reactivity with hydroxide ions, particularly in the context of micellar systems. Studies have shown that cationic micelles, such as those formed by alkyltrimethylammonium salts, enhance the rate of reaction between 2-Phenoxyquinoxaline and hydroxide. This acceleration is attributed to the electrostatic attraction between the negatively charged hydroxide ions and the positively charged micellar surface, effectively increasing the local concentration of reactants. Conversely, anionic micelles inhibit this reaction due to electrostatic repulsion.

Q3: The research mentions "reactive counter-ion micelles". Can you elaborate on their role in the context of 2-Phenoxyquinoxaline?

A3: "Reactive counter-ion micelles," specifically those formed by cetyltrialkylammonium hydroxides , play a fascinating role in the alkaline hydrolysis of 2-Phenoxyquinoxaline. These micelles, unlike regular micelles, incorporate the reactive hydroxide ion as part of their structure. This close proximity of the hydroxide ion to the 2-Phenoxyquinoxaline molecules adsorbed onto the micelle significantly accelerates the hydrolysis reaction. Furthermore, research has shown that the size of the head group in these reactive counter-ion micelles influences the reaction rate. Larger head groups tend to exclude water molecules from the micelle-water interface, leading to increased nucleophile reactivity and further enhancing the hydrolysis rate.

Q4: Are there any alternative synthetic routes for 2-Phenoxyquinoxaline derivatives explored in the research?

A4: Yes, the research highlights an alternative synthetic approach for 2-Phenoxyquinoxaline derivatives using aryne chemistry . This method utilizes readily available starting materials like quinoxalin-2(1H)-one and generates a highly reactive aryne intermediate in situ. This aryne intermediate then reacts with a phenol to yield the desired 2-Phenoxyquinoxaline derivative. This approach is presented as a milder and more environmentally friendly alternative to traditional methods.

Q5: The research mentions unexpected substitution reactions involving 2-Phenoxyquinoxaline derivatives. Could you elaborate on these findings?

A5: Interestingly, the research describes unexpected substitution reactions occurring with 2-Phenoxyquinoxaline 1,4-di-N-oxide derivatives. It was observed that fluorine atoms attached to the quinoxaline or benzofuroxan rings of these derivatives could be readily substituted by methoxy groups in ammonia-saturated methanol. Moreover, exposure of these derivatives to gaseous ammonia resulted in the replacement of the phenoxy group with an amino group, forming 2-aminoquinoxaline 1,4-di-N-oxide derivatives. These findings highlight the unique reactivity of the 2-Phenoxyquinoxaline scaffold and its potential for further derivatization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)

![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)